5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole
Overview
Description
5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole is a useful research compound. Its molecular formula is C19H18BrN3O3 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.05315 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies
Aryl Radical Cyclization onto Azoles
Research demonstrates the utility of aryl radical building blocks for cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. Such methodologies involve the alkylating azoles with aryl halides to synthesize radical precursors, which upon cyclization yield new ring structures attached to azoles. This approach underscores the importance of aryl radicals, like those derived from bromophenyl compounds, in constructing complex heterocyclic frameworks (Allin et al., 2005).
Palladium-Catalyzed Direct Arylation
The compound's framework can participate in palladium-catalyzed C-H bond activation processes for direct arylation of heteroaromatic compounds. Such reactions enable the formation of carbon-carbon bonds, offering a route to synthesize a wide array of heteroaryl derivatives. This methodology highlights the compound's potential in facilitating regioselective arylation, thus expanding the chemical diversity of heteroaromatic compounds (Roger, Gottumukkala, & Doucet, 2010).
Biological Evaluations
Antimicrobial Activities
Certain derivatives originating from this compound have been evaluated for their antimicrobial properties, showcasing efficacy against a range of bacterial strains. Such studies are pivotal for identifying new therapeutic agents in the fight against antibiotic-resistant bacteria. The synthesis of novel compounds and their antimicrobial screening are crucial steps towards the development of new antibiotics (Bayrak et al., 2009).
Antiproliferative Agents
Research into novel pyrazole derivatives, including those related to the compound , has indicated potential antiproliferative effects against cancer cell lines. Such compounds have been found to induce apoptosis in cancer cells, suggesting their utility as leads for the development of cancer therapeutics (Ananda et al., 2016).
Properties
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-2-14-10-18(26-21-14)16-4-3-9-23(16)19(24)15-11-17(25-22-15)12-5-7-13(20)8-6-12/h5-8,10-11,16H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJJHDXPLPSDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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